molecular formula C13H13N5O B2705567 6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 130506-87-5

6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2705567
CAS No.: 130506-87-5
M. Wt: 255.281
InChI Key: RXHMVARXJUQXDK-SNAWJCMRSA-N
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Description

The compound “6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C13H13N5O . It has a molecular weight of 255.281 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 255.281 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives, starting from a related compound, were synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited moderate to good binding energies, indicating potential for further pharmacological exploration (Flefel et al., 2018).

Anticancer and Anti-5-Lipoxygenase Agents

Novel derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds demonstrated promising structure-activity relationships, offering insights into the development of new therapeutic agents (Rahmouni et al., 2016).

Antiviral Activity

New N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their antiviral activity against hepatitis B virus (HBV). These compounds showed moderate to high activities, highlighting their potential as antiviral agents (El‐Sayed et al., 2009).

Antimicrobial Activity

A study explored the synthesis of pyrazolo[3,4-d]pyrimidines and evaluated their in vitro antibacterial effects against several pathogenic bacteria. The results indicated that some of the synthesized compounds were effective, suggesting their use as inhibitors of specific bacteria (Beyzaei et al., 2017).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

IUPAC Name

6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-9(19)11-8-15-13-10(6-14)7-16-18(13)12(11)4-5-17(2)3/h4-5,7-8H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHMVARXJUQXDK-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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